molecular formula C17H25NO2 B1200183 N-Octylbicycloheptene dicarboximide CAS No. 7786-80-3

N-Octylbicycloheptene dicarboximide

Cat. No.: B1200183
CAS No.: 7786-80-3
M. Wt: 275.4 g/mol
InChI Key: YLHCJWZWKGVBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylbicycloheptene dicarboximide is a chemical compound commonly used as a synergist in pesticides. It enhances the potency of pyrethroid ingredients, making them more effective against pests. This compound does not have intrinsic pesticidal qualities but is crucial in various household and veterinary products .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octylbicycloheptene dicarboximide is synthesized through a multi-step process involving the reaction of bicycloheptene with octylamine and subsequent cyclization. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Octylbicycloheptene dicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Octylbicycloheptene dicarboximide is widely used in scientific research due to its role as a synergist in pesticides. Its applications include:

Mechanism of Action

N-Octylbicycloheptene dicarboximide works by inhibiting the microsomal oxidation of pyrethroids, thereby increasing their potency. It targets the voltage-sensitive sodium channels in the nerve membranes of insects, leading to prolonged depolarization and paralysis. This synergistic effect makes pyrethroids more effective at lower concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Octylbicycloheptene dicarboximide is unique due to its specific structure, which allows it to effectively inhibit microsomal oxidation. This property makes it particularly effective in enhancing the potency of pyrethroids compared to other synergists .

Properties

CAS No.

7786-80-3

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

4-octyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-10-18-16(19)14-12-8-9-13(11-12)15(14)17(18)20/h8-9,12-15H,2-7,10-11H2,1H3

InChI Key

YLHCJWZWKGVBOS-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3

Canonical SMILES

CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3

Key on ui other cas no.

7786-80-3

Synonyms

ethylhexylbicycloheptene dicarboximide
MGK 264
MGK-264
N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide
N-octylbicycloheptene dicarboximide

Origin of Product

United States

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